Posaconazole Impurity D, chemically identified as the (Z)-isomer of posaconazole, is a structural analog of the antifungal drug posaconazole. [] While posaconazole predominantly exists as the (E)-isomer, the (Z)-isomer emerges as an impurity during the manufacturing process and under certain storage conditions. [] This impurity serves as a critical quality attribute in pharmaceutical development and necessitates close monitoring and control due to its potential impact on the safety and efficacy of the drug product. []
Posaconazole Impurity D is a chemical compound related to the antifungal agent posaconazole, which is widely used in the treatment of various fungal infections. This impurity has garnered attention due to its implications in drug quality and efficacy, particularly in pharmaceutical formulations. Understanding the source, classification, and synthesis of this impurity is crucial for ensuring the safety and effectiveness of posaconazole-based medications.
Posaconazole Impurity D is generated during the synthesis of posaconazole, often as a byproduct of various chemical reactions involved in its production. This impurity can arise from incomplete reactions or degradation processes that occur under specific conditions during manufacturing.
Posaconazole Impurity D belongs to a class of compounds known as triazole derivatives, which are characterized by a five-membered ring containing three nitrogen atoms. It is classified as a process-related impurity, which means it is not an intentional component of the drug but can appear due to manufacturing processes.
The synthesis of Posaconazole Impurity D typically involves several steps that mirror the synthesis of the parent compound, posaconazole. Various methods have been explored to optimize yield and minimize impurities:
The molecular structure of Posaconazole Impurity D can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. The structure typically resembles that of posaconazole but with variations that define it as an impurity.
Posaconazole Impurity D may participate in various chemical reactions that can further transform it or affect its stability:
Analytical methods such as high-performance liquid chromatography (HPLC) are commonly employed to monitor these reactions and quantify levels of Posaconazole Impurity D in formulations .
Posaconazole Impurity D exhibits physical properties similar to those of posaconazole, including solubility in organic solvents and stability under specific conditions.
The chemical properties include:
Relevant data from studies indicate that controlling these properties during synthesis can help minimize the formation of impurities .
Posaconazole Impurity D serves several important roles in scientific research and pharmaceutical development:
Posaconazole Impurity D is a structurally defined compound with the molecular formula C₂₁H₂₀F₂N₄O₃, corresponding to a molecular weight of 414.41 g/mol [1] [4]. This molecular weight is significantly lower than that of the parent drug Posaconazole (700.78 g/mol), indicating that Impurity D is a synthetic intermediate or degradation fragment rather than a direct derivative. The compound's elemental composition—21 carbon, 20 hydrogen, 2 fluorine, 4 nitrogen, and 3 oxygen atoms—reflects retention of Posaconazole’s core difluorophenyl and triazole motifs but loss of the extended piperazine-hydroxypentyl sidechain [1] [6].
Table 1: Fundamental Molecular Properties of Posaconazole Impurity D
Property | Value |
---|---|
Catalog Number | P070057 (Simson Pharma), CP-P24002 (Chemicea) |
CAS Number | 357189-97-0 |
Molecular Formula | C₂₁H₂₀F₂N₄O₃ |
Molecular Weight | 414.41 g/mol |
Chemical Category | Synthetic Impurity |
The molecular weight and formula are critical for distinguishing Impurity D from other Posaconazole-related impurities during analytical profiling. Its lower mass facilitates separation via reverse-phase chromatography, as validated in studies quantifying Posaconazole in bulk and dosage forms [3].
The systematic IUPAC name of Posaconazole Impurity D is N-(4-(((3R,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)formamide [1] [4]. This nomenclature elucidates three key structural aspects:
The (3R,5R) configuration is functionally significant, as deviations can alter molecular interactions and chromatographic behavior. Retention of this configuration in Impurity D necessitates stereoselective analytical methods (e.g., chiral HPLC) for precise identification [3].
While experimental spectral data for Impurity D are not explicitly detailed in the search results, its characterization leverages orthogonal analytical techniques aligned with ICH validation guidelines [3]:
Table 2: Key Analytical Techniques for Profiling Impurity D
Technique | Parameters/Features | Role in Characterization |
---|---|---|
HPLC-UV | λ = 210–260 nm; C18 column; Acetonitrile/Phosphate buffer | Quantification and purity assessment |
HRMS | ESI+ mode; Mass error ≤ 5 ppm | Molecular formula confirmation |
NMR | ¹H (500 MHz), ¹³C (125 MHz) in DMSO-d6 or CDCl3 | Structural elucidation and stereoconfiguration |
FTIR | ATR-FTIR; 4000–400 cm⁻¹ range | Functional group identification |
The absence of matrix interference in chromatograms (e.g., from excipients) confirms method specificity for Impurity D detection [3].
Structurally, Impurity D is a monoformylated intermediate lacking Posaconazole’s piperazine-linked bis-triazole wing. This contrasts with other impurities:
Table 3: Structural Comparison of Posaconazole and Select Impurities
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
Posaconazole (API) | C₃₇H₄₂F₂N₈O₄ | 700.78 | Full structure with bis-triazole sidechain |
Impurity D | C₂₁H₂₀F₂N₄O₃ | 414.41 | Tetrahydrofuran-formamide core; no piperazine wing |
Impurity B | C₃₇H₄₀F₂N₈O₆ | 730.76 | Oxidative modification of API |
Desformyl Impurity | C₁₂H₂₀N₂O | 208.30 | Deformylated intermediate |
Posaconazole Impurity 100 | C₃₇H₄₂F₂N₈O₄ | 700.78 | Stereoisomer or dimer of API |
The tetrahydrofuran core and (3R,5R) configuration are conserved across Impurity D and the API, confirming its origin as a synthetic precursor. Its truncated structure results in distinct chromatographic retention (shorter RT vs. API) and solubility profiles [2] [5]. Among 20+ documented Posaconazole impurities, Impurity D’s formamide group differentiates it from non-formylated analogs like the Desformyl Impurity, impacting polarity and detection [5] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1